molecular formula C10H18O B2823150 4-Propyl-1-oxaspiro[2.5]octane CAS No. 2248271-81-8

4-Propyl-1-oxaspiro[2.5]octane

Cat. No.: B2823150
CAS No.: 2248271-81-8
M. Wt: 154.253
InChI Key: SEDIGIDQCQBQBY-UHFFFAOYSA-N
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Description

4-Propyl-1-oxaspiro[25]octane is a spirocyclic ether compound characterized by a unique spiro structure where an oxygen atom is part of the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of a strong base such as potassium tert-butoxide. The reaction is conducted in a nitrogen atmosphere to prevent oxidation and is maintained at low temperatures (10-15°C) to control the reaction rate. The product is then purified through distillation and extraction processes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the spirocyclic ether into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

4-Propyl-1-oxaspiro[2.5]octane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties due to its spirocyclic structure.

Mechanism of Action

The mechanism of action of 4-Propyl-1-oxaspiro[2.5]octane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[2.5]octane: Lacks the propyl group, making it less hydrophobic.

    4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: Contains additional methyl groups, affecting its steric and electronic properties.

Uniqueness

4-Propyl-1-oxaspiro[2.5]octane is unique due to the presence of the propyl group, which influences its hydrophobicity and reactivity. This makes it distinct from other spirocyclic ethers and potentially more suitable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-propyl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-5-9-6-3-4-7-10(9)8-11-10/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDIGIDQCQBQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCC12CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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